![molecular formula C32H33N3O7 B1142138 Cytidine, N-acetyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]- CAS No. 121058-82-0](/img/structure/B1142138.png)

Cytidine, N-acetyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

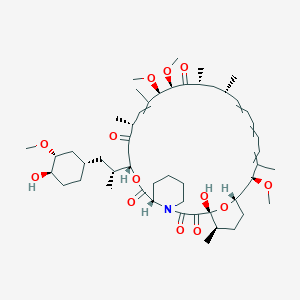

“Cytidine, N-acetyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]-”, also known as N-Acetyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]cytidine, is a chemical compound with the molecular formula C32H33N3O8 . It has an average mass of 587.620 Da and a monoisotopic mass of 587.226746 Da . This compound is used in various research fields .

Molecular Structure Analysis

The molecular structure of “Cytidine, N-acetyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]-” consists of a cytidine molecule that has been modified with an acetyl group at the 5’ position and a bis(4-methoxyphenyl)phenylmethyl group . The compound has 4 defined stereocentres .Physical And Chemical Properties Analysis

“Cytidine, N-acetyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]-” has a molecular weight of 587.63 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.科学的研究の応用

Research and Development of New Drugs

The high purity and specific protection groups of 5’-DMT-Ac-rC make it suitable for synthesizing oligonucleotides used in the research and development of new drugs. It allows for the creation of diverse RNA sequences to study their interactions with proteins and other biological targets.

Each of these applications leverages the unique properties of 5’-DMT-Ac-rC to advance scientific research and develop new technologies in the field of molecular biology and medicine. The compound’s role in these applications is pivotal due to its ability to form stable and high-fidelity oligonucleotides, which are essential for the precision required in these advanced scientific endeavors .

作用機序

Target of Action

The primary target of 5’-DMT-Ac-rC, also known as Cytidine, N-acetyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]- or 5’-O-(4,4’-DiMethoxytrityl)-N4-acetyl cytidine, is the DNA or RNA synthesis process . This compound is a modified nucleoside used in the synthesis of oligonucleotides .

Mode of Action

5’-DMT-Ac-rC interacts with its targets by being incorporated into the oligonucleotide chain during synthesis . It contains a 5’ DMT (Dimethoxytrityl) and the nucleoside cytidine © with Acetyl (Ac) base protection . These protecting groups are designed specifically to protect the RNA during the chemical synthesis process .

Biochemical Pathways

The biochemical pathway affected by 5’-DMT-Ac-rC is the oligonucleotide synthesis pathway . By being incorporated into the oligonucleotide chain, it influences the formation of DNA or RNA .

Pharmacokinetics

As a phosphoramidite used in oligonucleotide synthesis, it is likely that its bioavailability is primarily determined by the efficiency of its incorporation into the oligonucleotide chain during synthesis .

Result of Action

The result of 5’-DMT-Ac-rC’s action is the successful synthesis of oligonucleotides with the desired sequence . The presence of the protecting groups ensures the integrity of the RNA during the synthesis process, leading to the production of full-length product .

Action Environment

The action of 5’-DMT-Ac-rC is influenced by the conditions of the oligonucleotide synthesis process . Factors such as temperature, pH, and the presence of other reactants can affect its efficacy and stability .

特性

IUPAC Name |

N-[1-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H33N3O8/c1-20(36)33-27-17-18-35(31(39)34-27)30-29(38)28(37)26(43-30)19-42-32(21-7-5-4-6-8-21,22-9-13-24(40-2)14-10-22)23-11-15-25(41-3)16-12-23/h4-18,26,28-30,37-38H,19H2,1-3H3,(H,33,34,36,39)/t26-,28-,29-,30-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFQGZOMSSIQDMD-PYYPWFDZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=NC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H33N3O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

587.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cytidine, N-acetyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]- | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Pyrazino[1,2-a]azepine, 1,2,3,4,6,7,8,10a-octahydro- (9CI)](/img/structure/B1142067.png)

![2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine](/img/structure/B1142072.png)

![(2R,4R)-2-[L-Xylo-tetrahydroxybut-1-YL]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1142078.png)